molecular formula C12H14O B2557450 2,2-Dimethylspiro[1H-indene-3,2'-oxirane] CAS No. 2248300-65-2

2,2-Dimethylspiro[1H-indene-3,2'-oxirane]

Cat. No.: B2557450
CAS No.: 2248300-65-2
M. Wt: 174.243
InChI Key: HMLUOZGTIFLMBK-UHFFFAOYSA-N
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Description

2,2-Dimethylspiro[1H-indene-3,2’-oxirane] is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety

Properties

IUPAC Name

2,2-dimethylspiro[1H-indene-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-11(2)7-9-5-3-4-6-10(9)12(11)8-13-12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLUOZGTIFLMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C13CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylspiro[1H-indene-3,2’-oxirane] typically involves the reaction of 2,2-dimethylindene with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as FeCl3 can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylspiro[1H-indene-3,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2-Dimethylspiro[1H-indene-3,2’-oxirane] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery and development.

    Industry: It is used in the production of advanced materials with unique properties

Mechanism of Action

The mechanism by which 2,2-Dimethylspiro[1H-indene-3,2’-oxirane] exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,4-dioxane-2,3’-oxirane]
  • Spiro[1,3-dioxolane-2,3’-oxirane]
  • Spiro[1,2-dioxane-2,3’-oxirane]

Uniqueness

2,2-Dimethylspiro[1H-indene-3,2’-oxirane] is unique due to its indene moiety, which imparts distinct electronic and steric properties compared to other spirocyclic oxiranes. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .

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